Cas no 1000342-73-3 (6-Bromo-4-hydroxy (1H)indolin)

6-Bromo-4-hydroxy (1H)indolin 化学的及び物理的性質
名前と識別子
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- 6-bromo-4-indolinol
- SCHEMBL14234585
- 1000342-73-3
- DTXSID701300131
- 1H-Indol-4-ol, 6-bromo-2,3-dihydro-
- 6-bromoindolin-4-ol
- 6-bromo-2,3-dihydro-1H-indol-4-ol
- 6-Bromo-4-hydroxy (1H)indolin
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- インチ: InChI=1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2
- InChIKey: ZHDPRPOEJUUMDH-UHFFFAOYSA-N
- ほほえんだ: C1CNC2=C1C(=CC(=C2)Br)O
計算された属性
- せいみつぶんしりょう: 212.97893g/mol
- どういたいしつりょう: 212.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 214.06g/mol
- トポロジー分子極性表面積: 32.3Ų
6-Bromo-4-hydroxy (1H)indolin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B998563-10mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 10mg |
$ 135.00 | 2022-06-06 | ||
TRC | B998563-2mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 2mg |
$ 65.00 | 2022-06-06 | ||
TRC | B998563-1mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 1mg |
$ 50.00 | 2022-06-06 |
6-Bromo-4-hydroxy (1H)indolin 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
6-Bromo-4-hydroxy (1H)indolinに関する追加情報
6-Bromo-4-hydroxy (1H)indoline: A Comprehensive Overview
The compound with CAS No. 1000342-73-3, commonly referred to as 6-Bromo-4-hydroxy (1H)indoline, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the indoline family, which is a heterocyclic aromatic system with a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position introduces unique chemical properties and biological activities that have been extensively studied in recent years.
6-Bromo-4-hydroxy (1H)indoline has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role as a precursor in the synthesis of various bioactive compounds, including antioxidants, anti-inflammatory agents, and anticancer drugs. The indoline scaffold is particularly valuable because it can be easily modified to enhance its pharmacokinetic properties and target specific biological pathways.
One of the most notable advancements in the study of 6-Bromo-4-hydroxy (1H)indoline involves its use in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for the creation of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments.
In addition to its pharmacological applications, 6-Bromo-4-hydroxy (1H)indoline has also been investigated for its electronic properties. The indoline core is known for its ability to act as an electron acceptor, making it a promising candidate for use in organic electronics. Recent research has demonstrated that this compound can be incorporated into organic photovoltaic cells to enhance their efficiency by improving charge transport properties. This dual functionality underscores the versatility of 6-Bromo-4-hydroxy (1H)indoline across multiple scientific disciplines.
The synthesis of 6-Bromo-4-hydroxy (1H)indoline typically involves a multi-step process that includes bromination, hydroxylation, and cyclization reactions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, ensuring high yields and purity. These methods not only improve the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.
Another area of active research on 6-Bromo-4-hydroxy (1H)indoline is its role in medicinal chemistry as a building block for more complex molecules. By leveraging its structural flexibility, scientists have successfully synthesized derivatives with enhanced bioavailability and selectivity. For instance, the introduction of additional functional groups has enabled the creation of compounds that target specific receptors or enzymes involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
The biological evaluation of 6-Bromo-4-hydroxy (1H)indoline has revealed promising results in preclinical models. Studies conducted on cell lines have shown that this compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. These findings have paved the way for further investigations into its mechanism of action and toxicity profile.
From a structural standpoint, 6-Bromo-4-hydroxy (1H)indoline exhibits a unique balance between hydrophilic and hydrophobic regions due to the presence of polar functional groups like bromine and hydroxyl. This balance is crucial for determining its solubility, permeability, and interaction with biological systems. Computational modeling techniques have been utilized to predict these properties accurately, aiding in the rational design of more effective drug candidates.
In conclusion, 6-Bromo-4-hydroxy (1H)indoline is a versatile compound with significant potential across multiple fields. Its role as a precursor in drug discovery, combined with its electronic properties and structural flexibility, makes it an invaluable tool for researchers. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make substantial contributions to both medicine and materials science.
1000342-73-3 (6-Bromo-4-hydroxy (1H)indolin) 関連製品
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